5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid
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Overview
Description
5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid is a complex organic compound featuring a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves the following steps:
Friedel-Crafts Acylation: Thiophene or 2-methylthiophene is acylated with glutaric anhydride in the presence of aluminum chloride (AlCl3) to yield 5-(thien-2-yl)-5-oxopentanoic acid.
Amination: The brominated thiophene derivative is then reacted with an appropriate amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
5-(Thien-2-yl)-5-oxopentanoic acid: A precursor in the synthesis of the target compound.
4-(4-Bromophenyl)-thiazol-2-amine: Another brominated heterocyclic compound with similar structural features.
Uniqueness
5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid is unique due to its combination of a bromothiophene moiety with a dimethyl-oxopentanoic acid structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H16BrNO3S |
---|---|
Molecular Weight |
334.23 g/mol |
IUPAC Name |
5-[(4-bromothiophen-2-yl)methylamino]-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16BrNO3S/c1-12(2,5-11(16)17)4-10(15)14-6-9-3-8(13)7-18-9/h3,7H,4-6H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
WWFPZAGCKHFWED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)NCC1=CC(=CS1)Br)CC(=O)O |
Origin of Product |
United States |
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